5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid
Overview
Description
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BBrNO4 and a molecular weight of 313.94 g/mol . This compound is characterized by the presence of a bromine atom, a morpholine ring, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2 . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation .
Mode of Action
Boronic acids are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Biochemical Pathways
If it is indeed used in the synthesis of vegfr-2 inhibitors, it could indirectly affect angiogenesis pathways .
Result of Action
If it is used in the synthesis of vegfr-2 inhibitors, it could indirectly contribute to the inhibition of angiogenesis .
Action Environment
It is noted that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid typically involves the following steps:
Morpholine-4-carbonylation: The attachment of a morpholine ring to the phenyl ring.
Boronic Acid Formation:
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenylboronic acids .
Scientific Research Applications
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe for studying biological processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid include:
- 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
- 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]morpholine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The presence of the bromine atom allows for further functionalization, while the morpholine ring and boronic acid group contribute to its versatility in various applications .
Properties
IUPAC Name |
[3-bromo-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BBrNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRGHWSERRKRLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N2CCOCC2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BBrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193204 | |
Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001193204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-75-0 | |
Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001193204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.